molecular formula C15H20ClN3S B5714474 4-(5-chloro-2-methylphenyl)-N-cyclopropylpiperazine-1-carbothioamide

4-(5-chloro-2-methylphenyl)-N-cyclopropylpiperazine-1-carbothioamide

Cat. No.: B5714474
M. Wt: 309.9 g/mol
InChI Key: KPTZPSZHWKHSON-UHFFFAOYSA-N
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Description

4-(5-chloro-2-methylphenyl)-N-cyclopropylpiperazine-1-carbothioamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperazine ring, a cyclopropyl group, and a carbothioamide moiety, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-methylphenyl)-N-cyclopropylpiperazine-1-carbothioamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents such as diazomethane or cyclopropylcarbinol.

    Attachment of the 5-chloro-2-methylphenyl group: This step typically involves a nucleophilic aromatic substitution reaction, where the piperazine ring reacts with a chlorinated aromatic compound.

    Formation of the carbothioamide moiety: The final step involves the reaction of the intermediate compound with a thiocarbonyl reagent, such as thiophosgene or carbon disulfide, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-2-methylphenyl)-N-cyclopropylpiperazine-1-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom in the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions often require the presence of a base and are conducted at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted aromatic compounds

Scientific Research Applications

4-(5-chloro-2-methylphenyl)-N-cyclopropylpiperazine-1-carbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-cyclopropylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects, or interact with neurotransmitter receptors, affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-chloro-2-methylphenyl)-N-cyclopropylpiperazine-1-carboxamide
  • 4-(5-chloro-2-methylphenyl)-N-cyclopropylpiperazine-1-carbothioamide
  • This compound

Uniqueness

This compound stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(5-chloro-2-methylphenyl)-N-cyclopropylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3S/c1-11-2-3-12(16)10-14(11)18-6-8-19(9-7-18)15(20)17-13-4-5-13/h2-3,10,13H,4-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTZPSZHWKHSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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